1-(2-Chloroethoxy)-4-isopropoxybenzene
Overview
Description
1-(2-Chloroethoxy)-4-isopropoxybenzene, also known as 2-chloroethoxy-4-isopropoxybenzene, is an aromatic compound with a molecular formula of C10H15ClO. It is a colorless liquid with a sweet, ether-like odor. It is soluble in water, alcohol, and ether, and is used in a variety of laboratory and industrial applications.
Scientific Research Applications
End-Quenching in Polymerization
1-(2-Chloroethoxy)-4-isopropoxybenzene and similar alkoxybenzenes are utilized in polymer science, specifically for end-quenching of quasiliving polymerizations. These compounds, including (2-chloroethoxy)benzene, facilitate effective alkylation in polymer chains, contributing to advancements in polymer chemistry and material science (Morgan, Martínez-Castro, & Storey, 2010).
Photoisomerization Studies
In the field of photochemistry, derivatives of 1-(2-Chloroethoxy)-4-isopropoxybenzene have been investigated for their photoisomerization behaviors. This research is crucial for understanding the light-induced molecular changes, which has implications in the development of light-responsive materials (Sakamoto et al., 2005).
Applications in Battery Technology
In energy storage technologies, derivatives of 1-(2-Chloroethoxy)-4-isopropoxybenzene have been studied as redox shuttle additives in lithium batteries. Their role in overcharge protection highlights their significance in enhancing battery safety and efficiency (Feng, Ai, Cao, & Yang, 2007).
Developing Advanced Energy Materials
Research on dimethoxybenzene derivatives, closely related to 1-(2-Chloroethoxy)-4-isopropoxybenzene, has led to the development of novel catholyte molecules for non-aqueous redox flow batteries. These advancements are pivotal in the quest for sustainable and efficient energy storage solutions (Zhang et al., 2017).
Electrochemical Analysis and Applications
The electrochemical properties of dialkoxybenzenes, including those related to 1-(2-Chloroethoxy)-4-isopropoxybenzene, have been extensively studied. These compounds are essential in understanding electrochemical reactions in organic media, which has applications in various electrochemical sensors and devices (Fabre, Michelet, Simonet, & Simonet, 1997).
Conformational Studies in Liquid Crystals
Research on the conformations and ordering of similar compounds, like 4-chloroethoxybenzene, in nematic solvents contributes to the understanding of molecular interactions in liquid crystals. This is crucial for advancing liquid crystal technology used in displays and other optical devices (Terzis & Photinos, 1992).
properties
IUPAC Name |
1-(2-chloroethoxy)-4-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-9(2)14-11-5-3-10(4-6-11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQOVLFPMAISDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651093 | |
Record name | 1-(2-Chloroethoxy)-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-4-isopropoxybenzene | |
CAS RN |
915920-64-8 | |
Record name | 1-(2-Chloroethoxy)-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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